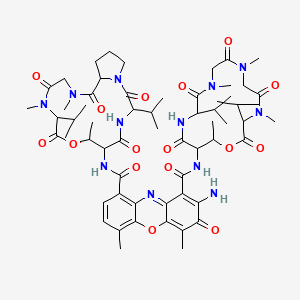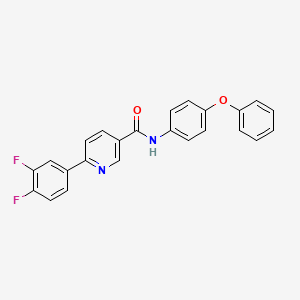
6-(3,4-Difluorophenyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3,4-Difluorophenyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a carboxamide group, a difluorophenyl group, and a phenoxyphenyl group, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Difluorophenyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the pyridine ring is functionalized to introduce the carboxamide group.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a halogenation reaction, often using reagents like fluorine gas or other fluorinating agents.
Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group is attached via a nucleophilic aromatic substitution reaction, using phenol derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
6-(3,4-Difluorophenyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents, nucleophiles, and appropriate catalysts.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amines and other reduced forms.
Substitution: Functionalized aromatic compounds with new substituents.
科学研究应用
6-(3,4-Difluorophenyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 6-(3,4-Difluorophenyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of specific enzymes, activation of receptors, or interference with cellular signaling processes.
相似化合物的比较
Similar Compounds
6-(3,4-Dichlorophenyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide: Similar structure with chlorine substituents instead of fluorine.
6-(3,4-Dimethylphenyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide: Similar structure with methyl substituents instead of fluorine.
6-(3,4-Difluorophenyl)-N-(4-methoxyphenyl)pyridine-3-carboxamide: Similar structure with a methoxy group instead of a phenoxy group.
Uniqueness
6-(3,4-Difluorophenyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide is unique due to the presence of both difluorophenyl and phenoxyphenyl groups, which impart distinct electronic and steric properties. These features can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
属性
CAS 编号 |
920530-49-0 |
|---|---|
分子式 |
C24H16F2N2O2 |
分子量 |
402.4 g/mol |
IUPAC 名称 |
6-(3,4-difluorophenyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C24H16F2N2O2/c25-21-12-6-16(14-22(21)26)23-13-7-17(15-27-23)24(29)28-18-8-10-20(11-9-18)30-19-4-2-1-3-5-19/h1-15H,(H,28,29) |
InChI 键 |
CFAFQUCEXGHOCP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CN=C(C=C3)C4=CC(=C(C=C4)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


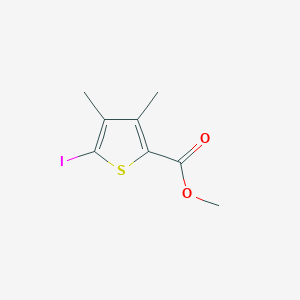

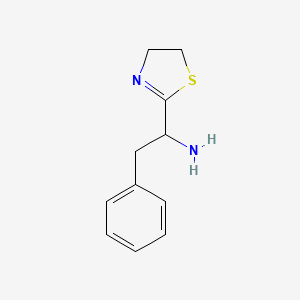
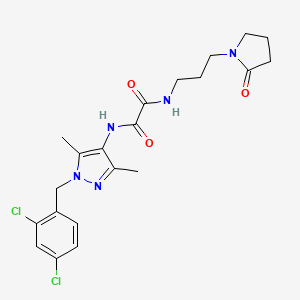
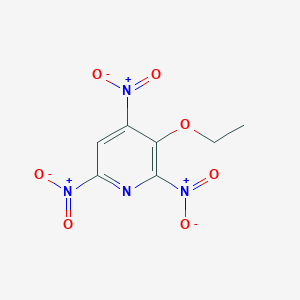
![{[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12640949.png)

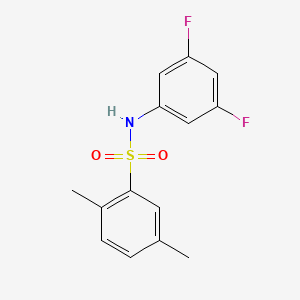
![9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12640961.png)
![2-[5-(2-Hydroxyanilino)-2,4-dinitroanilino]phenol](/img/structure/B12640967.png)
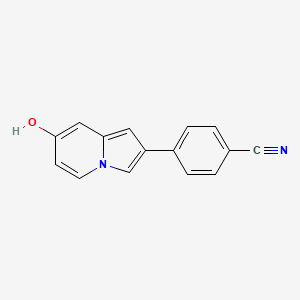
![6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine](/img/structure/B12640975.png)

